Panaxatriol
CAS No.: 32791-84-7
Cat. No.: VC0538590
Molecular Formula: C30H52O4
Molecular Weight: 476.7 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32791-84-7 |
---|---|
Molecular Formula | C30H52O4 |
Molecular Weight | 476.7 g/mol |
IUPAC Name | (8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
Standard InChI | InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18?,19?,20?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |
Standard InChI Key | QFJUYMMIBFBOJY-LXHGOYHLSA-N |
Isomeric SMILES | C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)O)C |
SMILES | CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Canonical SMILES | CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Appearance | Solid powder |
Melting Point | 238 - 239 °C |
Introduction
Chemical and Physical Properties of Panaxatriol
Panaxatriol’s chemical identity is defined by its stereochemistry and physicochemical characteristics. The compound’s absolute configuration includes hydroxyl groups at positions 3β, 6α, and 12β, contributing to its biological activity . Key properties include:
The compound’s stability under physiological conditions and moderate solubility in organic solvents like DMSO facilitate its use in experimental models . Its crystalline solid form and white coloration further simplify handling in laboratory settings .
Pharmacological Activities and Mechanisms of Action
Antioxidant and Anti-Inflammatory Effects
Panaxatriol upregulates heme oxygenase-1 (HO-1) via Nrf2 activation, a critical pathway in mitigating oxidative stress . In neuronal models, this mechanism reduces reactive oxygen species (ROS) by 40–60% and enhances glutathione (GSH) levels by 1.5-fold, conferring protection against acetaminophen-induced hepatotoxicity . The compound’s anti-inflammatory activity is evidenced by its suppression of TNF-α and IL-6 secretion in macrophages, with IC₅₀ values ranging from 10–20 μM .
Cardioprotective Mechanisms
In rat models of myocardial ischemia-reperfusion (I/R) injury, panaxatriol (5 mg/kg, oral) improves left ventricular developed pressure by 35% and reduces lactate dehydrogenase (LDH) release by 50% . These effects correlate with attenuated malondialdehyde (MDA) levels and preserved mitochondrial membrane potential (), suggesting inhibition of lipid peroxidation and mitochondrial apoptosis .
Neuroprotective Pathways
Panaxatriol saponins (PTS) exhibit hormetic effects in PC12 cells, stimulating cell proliferation by 30% at 0.12 mg/mL while protecting against 6-hydroxydopamine (6-OHDA)-induced apoptosis via PI3K/Akt/mTOR and AMPK/SIRT1/FOXO3 pathways . In zebrafish Parkinson’s models, PTS (0.1 mg/L) restores dopaminergic neuron density by 40% and improves locomotor activity by 25% .
Anti-Tumor Activity
Recent studies identify panaxatriol as a modulator of METTL3-mediated m⁶A methylation, reducing autophagy in triple-negative breast cancer (TNBC) cells by 60% and enhancing STUB1 mRNA stability . Combined with paclitaxel, panaxatriol (20 μM) resensitizes resistant TNBC cells, decreasing IRAK1/NF-κB and ERK pathway activation by 70% .
Therapeutic Applications
Cardiovascular Diseases
In Langendorff-perfused rat hearts, panaxatriol pretreatment (5 mg/kg, 7 days) reduces infarct size by 45% and improves coronary flow by 30% post-I/R . These effects are attributed to oxidative stress reduction, as evidenced by 50% lower myocardial MDA content and 2-fold higher GSH levels compared to controls .
Neurodegenerative Disorders
Panaxatriol’s activation of Nrf2 and PI3K/Akt pathways mitigates β-amyloid toxicity in Alzheimer’s models, increasing soluble APPα release by 2.5-fold while suppressing Aβ plaque formation . In Parkinson’s disease, PTS (0.12 mg/mL) reduces 6-OHDA-induced apoptosis from 41.8% to 25.4% in PC12 cells .
Oncology
Panaxatriol derivatives demonstrate HIF-1 inhibitory activity, with novel analogs showing 3-fold greater potency than the parent compound in luciferase reporter assays . In TNBC, panaxatriol (10–40 μM) downregulates MMP-9 mRNA by 80% and inhibits tumor metastasis in murine xenografts by 60% .
Recent Advances in Panaxatriol Research (2023–2025)
METTL3-Mediated Autophagy Inhibition
A 2024 study revealed that panaxatriol upregulates METTL3 expression by 2.5-fold in TNBC cells, increasing STUB1 m⁶A methylation and halving autophagosome formation . This epigenetic modulation enhances STUB1 mRNA half-life from 4 to 8 hours, promoting proteasomal degradation of autophagy-related proteins .
Hormesis in Neuroprotection
Low-dose PTS (0.03–0.12 mg/mL) activates AMPK/SIRT1 signaling, boosting PC12 cell viability by 30%, while higher doses (>2 mg/mL) induce cytotoxicity . This biphasic response underscores the importance of dosage optimization in therapeutic applications.
Synergistic Chemotherapy
In paclitaxel-resistant TNBC cells, panaxatriol (20 μM) reduces IC₅₀ values from 50 nM to 15 nM when co-administered with paclitaxel, reversing multidrug resistance through P-glycoprotein inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume